molecular formula C14H13F3N2O B2722135 8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705998-41-9

8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2722135
CAS No.: 1705998-41-9
M. Wt: 282.266
InChI Key: ZSSLOFVURYPVEA-UHFFFAOYSA-N
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Description

8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. Its structure includes a bicyclic octane ring fused with a pyridine ring, which is further substituted with a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic octane ring. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile under controlled temperature and pressure conditions.

    Introduction of the Pyridine Ring: The next step involves the introduction of the pyridine ring through a cyclization reaction. This can be facilitated by using a suitable catalyst and reaction conditions to ensure the formation of the desired product.

    Substitution with Trifluoromethyl Group: The final step involves the substitution of the pyridine ring with a trifluoromethyl group. This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure and trifluoromethyl group make it a candidate for investigating interactions with various biological targets.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-chloropyridin-3-yl)methanone: Similar structure but with a chlorine substituent instead of a trifluoromethyl group.

    (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-methylpyridin-3-yl)methanone: Similar structure but with a methyl substituent instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it distinct from other similar compounds and enhance its potential for various applications.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O/c15-14(16,17)12-7-4-9(8-18-12)13(20)19-10-2-1-3-11(19)6-5-10/h1-2,4,7-8,10-11H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSLOFVURYPVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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